Neuropeptide Y5 receptor ligand-1

Beschreibung

BenchChem offers high-quality Neuropeptide Y5 receptor ligand-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuropeptide Y5 receptor ligand-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

322723-35-3 |

|---|---|

Molekularformel |

C19H17N3O2 |

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

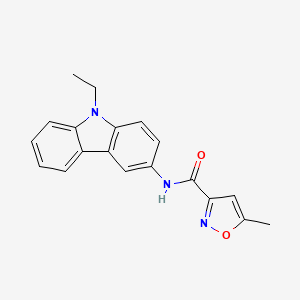

N-(9-ethylcarbazol-3-yl)-5-methyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C19H17N3O2/c1-3-22-17-7-5-4-6-14(17)15-11-13(8-9-18(15)22)20-19(23)16-10-12(2)24-21-16/h4-11H,3H2,1-2H3,(H,20,23) |

InChI-Schlüssel |

IHLJGRKMODLXFG-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=NOC(=C3)C)C4=CC=CC=C41 |

Löslichkeit |

2.3 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to a Neuropeptide Y5 Receptor Antagonist: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative Neuropeptide Y5 receptor (NPY5R) antagonist, CGP 71683A. The document details its chemical structure, physicochemical properties, binding characteristics, and the downstream signaling pathways it modulates. Furthermore, it includes a detailed experimental protocol for a competitive radioligand binding assay, a cornerstone technique for characterizing the interaction of ligands with the NPY5 receptor.

Introduction to the Neuropeptide Y5 Receptor and its Ligands

The Neuropeptide Y (NPY) system is a crucial neuromodulatory network in the central and peripheral nervous systems, playing a significant role in regulating physiological processes such as appetite, anxiety, and energy homeostasis. The NPY system comprises several G protein-coupled receptors (GPCRs), with the Y5 receptor subtype being a key mediator of NPY's orexigenic (appetite-stimulating) effects. Consequently, the development of potent and selective NPY5R antagonists has been a major focus of research for potential therapeutic interventions in obesity and related metabolic disorders. This guide focuses on a well-characterized NPY5R antagonist, CGP 71683A, as a representative molecule in this class.

Chemical Structure and Properties of CGP 71683A

CGP 71683A is a potent and highly selective, non-peptide competitive antagonist of the Neuropeptide Y5 receptor.[1] Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| Compound Name | CGP 71683A (hydrochloride) |

| IUPAC Name | N-[[trans-4-[[(4-amino-2-quinazolinyl)amino]methyl]cyclohexyl]methyl]-1-naphthalenesulfonamide, monohydrochloride |

| CAS Number | 192322-50-2 |

| Chemical Formula | C₂₆H₂₉N₅O₂S · HCl |

| SMILES | NC1=NC(NC[C@@H]2CC--INVALID-LINK--CC2)=NC5=C1C=CC=C5.Cl |

| InChI Key | DIQDKUNCSVFGHH-VPLSKCCHSA-N |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 512.1 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | DMSO: 30 mg/mL, Ethanol: 20 mg/mL |

Biological Activity and Receptor Binding Affinity

CGP 71683A exhibits high affinity and selectivity for the NPY5 receptor. Its binding characteristics have been determined through competitive radioligand binding assays.

Receptor Binding Profile

| Receptor | IC₅₀ (nM) | Kᵢ (nM) | Species |

| NPY Y5 | 1.4 | 1.3 | Rat |

| NPY Y1 | 2765 | >4000 | Rat |

| NPY Y2 | 7187 | 200 | Rat |

| NPY Y4 | 5637 | - | Rat |

Data sourced from multiple vendors and publications.[1]

Neuropeptide Y5 Receptor Signaling Pathways

The Neuropeptide Y5 receptor is a G protein-coupled receptor that primarily signals through the Gαi/o subunit. Activation of NPY5R by its endogenous ligand, Neuropeptide Y, initiates a cascade of intracellular events. The antagonistic action of ligands like CGP 71683A blocks these downstream effects.

Canonical Gαi/o-Mediated Pathway

Upon agonist binding, the NPY5R undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] A reduction in cAMP levels subsequently leads to decreased activity of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins involved in cellular metabolism and gene expression.

MAPK/ERK Pathway Activation

In addition to the canonical adenylyl cyclase inhibition, the NPY5 receptor has been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] This activation appears to be independent of intracellular calcium mobilization but is sensitive to pertussis toxin, confirming the involvement of a Gi/o protein. The activation of the ERK pathway is a key mechanism through which NPY5R stimulation can promote cell proliferation and migration in certain cell types.

Experimental Protocols

The following section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of a test compound, such as CGP 71683A, for the Neuropeptide Y5 receptor. This protocol is based on methodologies described in the scientific literature for characterizing NPY5R ligands.[1]

Competitive Radioligand Binding Assay for NPY5 Receptor

Objective: To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of a test compound for the NPY5 receptor expressed in a suitable cell line (e.g., BT-549 cells).

Materials:

-

Cell Membranes: Membrane preparations from BT-549 cells, which endogenously express the NPY5 receptor.

-

Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) (specific activity ~2200 Ci/mmol).

-

Test Compound: CGP 71683A or other NPY5R ligands.

-

Non-specific Binding Control: Unlabeled Peptide YY (PYY).

-

Binding Buffer: 50 mM HEPES (pH 7.3), 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: Ice-cold Phosphate Buffered Saline (PBS).

-

Equipment: 96-well microplates, refrigerated centrifuge, gamma counter.

Procedure:

-

Membrane Preparation:

-

Culture BT-549 cells to confluency.

-

Harvest cells and homogenize in an ice-cold hypotonic buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in the binding buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well microplate, add the following components in a final volume of 250 µL:

-

50-75 µg of cell membrane protein.

-

40 pM of [¹²⁵I]-PYY.

-

Varying concentrations of the test compound (e.g., CGP 71683A) ranging from 10⁻¹² M to 10⁻⁶ M.

-

For determination of non-specific binding, add 1 µM of unlabeled PYY instead of the test compound.

-

For total binding, add binding buffer in place of the test compound or unlabeled PYY.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 2 hours with gentle agitation to reach binding equilibrium.

-

-

Termination and Washing:

-

Terminate the binding reaction by adding 1 mL of ice-cold PBS to each well.

-

Centrifuge the plate at 10,000 x g for 15 minutes at 4°C to pellet the membranes.

-

Carefully aspirate the supernatant to remove unbound radioligand.

-

Repeat the wash step with ice-cold PBS.

-

-

Radioactivity Measurement:

-

After the final wash and aspiration, measure the radioactivity in the remaining membrane pellets using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Conclusion

CGP 71683A is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the Neuropeptide Y5 receptor. Its high affinity and selectivity make it an excellent probe for in vitro and in vivo studies. The detailed understanding of its chemical properties, biological activity, and the signaling pathways it modulates, as outlined in this guide, provides a solid foundation for researchers in the field of neuroscience and drug discovery. The provided experimental protocol for radioligand binding assays offers a practical framework for the characterization of this and other NPY5R ligands.

References

An In-depth Technical Guide to the Binding Affinity of Neuropeptide Y5 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of various ligands to the Neuropeptide Y5 receptor (NPY5R), a G protein-coupled receptor implicated in the regulation of energy homeostasis, food intake, and other physiological processes. This document details quantitative binding data, experimental protocols for assessing ligand affinity and function, and visual representations of key signaling pathways and experimental workflows.

Core Concepts in NPY5R Ligand Binding

The Neuropeptide Y (NPY) system comprises four functional receptors in humans (Y1, Y2, Y4, and Y5) and three endogenous peptide ligands: Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP).[1] These receptors are involved in a myriad of physiological functions, making them attractive targets for therapeutic intervention in conditions such as obesity and cancer.[2] The NPY5R, in particular, is of significant interest due to its role in mediating the orexigenic effects of NPY.[3]

The affinity of a ligand for the NPY5R is a critical determinant of its biological activity. High-affinity ligands bind strongly to the receptor at low concentrations, making them potent modulators of receptor function. The binding of these ligands initiates a cascade of intracellular signaling events.

NPY5R Signaling Pathways

The NPY5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi or G0 proteins.[4] Activation of NPY5R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, NPY5R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, specifically leading to the phosphorylation of ERK1/2. In some cellular contexts, the NPY/NPY5R axis can also activate the RhoA signaling pathway, which is involved in cytoskeleton remodeling and cell motility.

Quantitative Binding Affinity Data

The binding affinity of various ligands to the NPY5R has been determined using radioligand binding assays. The following table summarizes the binding affinities (expressed as Ki values) of several agonists and antagonists for the rat NPY5R expressed in HEK293 cells and in rat brain homogenates.

| Ligand | Ligand Type | HEK293 Cells (rY5R) Ki (nM) | Rat Brain Homogenates Ki (nM) |

| [Ala31, Aib32]NPY | Agonist | 1.8 ± 0.3 | 1.9 ± 0.5 |

| [hPP1–17, Ala31, Aib32]NPY | Agonist | 2.1 ± 0.4 | 2.5 ± 0.6 |

| hPP | Agonist | 0.8 ± 0.1 | 1.1 ± 0.2 |

| CGP71683A | Antagonist | 0.7 ± 0.1 | 0.9 ± 0.2 |

| JCF109 | Antagonist | 2.5 ± 0.5 | 3.0 ± 0.7 |

| GR231118 | Y1/Y4 Ligand | 150 ± 30 | 200 ± 45 |

| BIBP3226 | Y1 Antagonist | > 10,000 | > 10,000 |

| BIIE0246 | Y2 Antagonist | > 10,000 | > 10,000 |

Data sourced from Dumont et al., 2003.[5]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NPY5R.

Materials:

-

HEK293 cells transfected with NPY5R cDNA or rat brain tissue

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Radioligand (e.g., [125I][hPP1–17, Ala31, Aib32]NPY)

-

Unlabeled test compounds

-

Non-specific binding control (e.g., high concentration of unlabeled NPY)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize NPY5R-expressing cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled NPY5R ligand.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a gamma or beta counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol measures the ability of a ligand to modulate cAMP production in NPY5R-expressing cells.

Materials:

-

NPY5R-expressing cells (e.g., CHO or HEK293 cells)

-

Cell culture medium

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Test compounds (agonists and antagonists)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

-

Cell Culture: Plate NPY5R-expressing cells in a 96-well plate and grow to confluence.

-

Pre-incubation (for antagonists): For antagonist testing, pre-incubate the cells with various concentrations of the antagonist for a specified time.

-

Stimulation: Add the test agonist and/or forskolin to the cells. Forskolin is used to stimulate cAMP production, and the effect of the NPY5R agonist on this stimulation is measured.

-

Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit protocol.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the concentration of cAMP in the cell lysates. For agonists, plot the inhibition of forskolin-stimulated cAMP as a function of agonist concentration to determine the IC50. For antagonists, measure the shift in the agonist dose-response curve to determine the antagonist's potency.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a ligand to induce the phosphorylation of ERK1/2.

References

- 1. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 5. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]

A Pharmacological Profile of the Neuropeptide Y5 Receptor Antagonist: Lu AA33810

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Neuropeptide Y (NPY) system, comprising several G protein-coupled receptors (GPCRs), is a critical regulator of numerous physiological processes. Among these, the Neuropeptide Y Receptor Subtype 5 (Y5R) has garnered significant attention as a therapeutic target. Primarily expressed in the central nervous system, the Y5 receptor is strongly implicated in the regulation of appetite, energy homeostasis, and the modulation of mood and anxiety. This has positioned Y5R antagonists as promising candidates for the treatment of obesity and psychiatric disorders.

This technical guide provides a comprehensive pharmacological profile of Lu AA33810 , a potent, selective, and brain-penetrant NPY Y5 receptor antagonist developed by Lundbeck. Lu AA33810, chemically identified as N-[(trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]methanesulfonamide, serves as a representative tool compound for studying the in vitro and in vivo effects of Y5 receptor blockade.[1][2][3]

Quantitative Pharmacological Data

The pharmacological activity of Lu AA33810 has been characterized through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear overview of its binding affinity, selectivity, functional potency, and pharmacokinetic properties.

Table 1.1: In Vitro Receptor Binding Affinity and Selectivity

This table outlines the binding characteristics of Lu AA33810 at the rat NPY Y5 receptor and its selectivity over other NPY receptor subtypes and selected off-target receptors.

| Ligand | Target Receptor | Parameter | Value (nM) | Selectivity | Source(s) |

| Lu AA33810 | Rat NPY Y5 | Kᵢ | 1.5 | - | [1][2][3][4] |

| Rat NPY Y1 | - | - | >3300-fold | [1] | |

| Rat NPY Y2 | - | - | >3300-fold | [1] | |

| Rat NPY Y4 | - | - | >3300-fold | [1] | |

| Human 5-HT₂B | Kᵢ | 247 | - | ||

| Human 5-HT₁ₐ | Kᵢ | 478 | - |

Table 1.2: In Vitro Functional Activity

Lu AA33810 functions as an antagonist, blocking the downstream signaling cascades initiated by Y5 receptor activation.

| Assay Type | Effect of Lu AA33810 | Cell System | Source(s) |

| NPY-Evoked cAMP Mobilization | Antagonism / Inhibition | Cloned rat Y5 receptors | [2][3][4] |

| NPY-Evoked Calcium Mobilization | Antagonism / Inhibition | Cloned rat Y5 receptors | [2][3][4] |

Table 1.3: In Vivo Efficacy and Pharmacokinetics

The antagonist has demonstrated significant effects in various rodent models, correlating with sufficient brain exposure and receptor occupancy.

| Parameter | Species | Model | Dose | Route | Effect | Source(s) |

| Efficacy | Sprague-Dawley Rat | Y5 Agonist-Induced Feeding | 3-30 mg/kg | p.o. | Blocked feeding | [2][3] |

| Fischer 344 Rat | Y5 Agonist-Induced ACTH/Corticosterone Increase | 30 mg/kg | p.o. | Attenuated hormonal increase | [2][3] | |

| Sprague-Dawley Rat | Social Interaction Test | 3-30 mg/kg | p.o. | Anxiolytic-like effects | [1][2] | |

| Wistar Rat | Chronic Mild Stress | 3 & 10 mg/kg/day | i.p. | Antidepressant-like effects | [2][5] | |

| Flinders Sensitive Line Rat | Forced Swim Test | 10 mg/kg/day | i.p. | Antidepressant-like effects | [2] | |

| Pharmacokinetics | Mouse | - | - | - | Oral Bioavailability: 42% | [5] |

| Rat | - | - | - | Oral Bioavailability: 92% | [5] | |

| Rat | - | - | - | Effective Brain Exposure: ≥50 ng/g | [2][3] | |

| Rat | - | - | - | Ex Vivo Y5 Receptor Occupancy: 22-95% | [2][3] |

Neuropeptide Y5 Receptor Signaling Pathways

The NPY Y5 receptor is a canonical G protein-coupled receptor that couples primarily through the Gαi/o subunit. Upon activation by endogenous ligands like Neuropeptide Y, it initiates several intracellular signaling cascades that collectively modulate neuronal excitability and cellular function. Lu AA33810 acts by competitively binding to the receptor, thereby preventing the initiation of these downstream signals.

Key Experimental Protocols and Workflows

The characterization of a ligand like Lu AA33810 relies on standardized, robust experimental procedures. This section details the methodologies for the key assays used to determine its pharmacological profile.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the recombinant rat NPY Y5 receptor or from homogenized brain tissue. Cells or tissues are lysed in a cold buffer, and the membrane fraction is isolated via differential centrifugation.[6][7] The final pellet is resuspended, and protein concentration is determined (e.g., via BCA assay).

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Peptide YY), and varying concentrations of the unlabeled test compound (Lu AA33810).[6][8]

-

Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding reaction to reach equilibrium.[6][9]

-

Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand. Unbound radioligand passes through the filter.[6]

-

Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (the concentration of the compound that displaces 50% of the radioligand) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]

Gαi-Coupled cAMP Functional Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, confirming its mechanism of action at a Gαi-coupled receptor.

Detailed Methodology:

-

Cell Culture: Cells stably expressing the NPY Y5 receptor are cultured and seeded into 384-well plates.[10]

-

Antagonist Pre-incubation: Cells are pre-incubated for a short period with varying concentrations of the antagonist (Lu AA33810).

-

Stimulation: To elevate basal cAMP levels for measurable inhibition, cells are stimulated with a fixed concentration of forskolin (B1673556) (a direct adenylyl cyclase activator). Simultaneously, a fixed concentration (typically EC₈₀) of an NPY agonist is added to induce Y5R-mediated inhibition of cAMP production.[11]

-

Lysis and Detection: After incubation (e.g., 30-60 minutes), cells are lysed, and the intracellular cAMP concentration is measured. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF), which involves a competitive immunoassay between cellular cAMP and a labeled cAMP analog.[10][12][13]

-

Data Analysis: The signal (e.g., HTRF ratio) is inversely proportional to the cAMP level. Data are plotted as signal versus the log concentration of the antagonist. The IC₅₀ value, representing the concentration of antagonist that reverses 50% of the agonist-induced effect, is calculated to determine antagonist potency.[10][14]

In Vivo Agonist-Induced Feeding Study

This in vivo experiment assesses the ability of a Y5R antagonist to block the potent orexigenic (appetite-stimulating) effect of a centrally administered Y5R agonist in rodents.

Detailed Methodology:

-

Animal Acclimation: Rodents (e.g., Sprague-Dawley rats) are singly housed and acclimated to the testing environment. For central injections, animals are surgically implanted with an intracerebroventricular (i.c.v.) cannula and allowed to recover.[2][3]

-

Antagonist Administration: A pre-determined time before the test, animals are treated with either vehicle or Lu AA33810 via the desired route (e.g., oral gavage, p.o.).[2][3]

-

Agonist Administration: At the start of the experiment (often during the light phase when baseline feeding is low), a selective Y5R agonist is administered via the i.c.v. cannula to stimulate feeding.[2][3]

-

Food Intake Measurement: Animals are presented with a pre-weighed amount of standard chow. Food intake is measured by weighing the remaining food at several time points (e.g., 1, 2, 4, and 6 hours) post-injection.[15] Spillage is collected and accounted for to ensure accuracy.

-

Data Analysis: The cumulative food intake for each treatment group is calculated and compared using statistical methods (e.g., ANOVA). A significant reduction in food intake in the Lu AA33810-treated group compared to the vehicle group demonstrates in vivo target engagement and efficacy.

References

- 1. Lu AA-33810 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The novel neuropeptide Y Y5 receptor antagonist Lu AA33810 [N-[[trans-4-[(4,5-dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]-methanesulfonamide] exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Lu AA33810: a highly selective and potent NPY5 antagonist with in vivo efficacy in a model of mood disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Development and characterization of a highly selective neuropeptide Y Y5 receptor agonist radioligand: [125I][hPP1–17, Ala31, Aib32]NPY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of brain somatostatin2 receptors stimulates feeding in mice: analysis of food intake microstructure - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Neuropeptide Y5 Receptor Ligands in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY), a potent orexigenic peptide in the central nervous system, exerts its profound influence on energy homeostasis, in large part, through the Neuropeptide Y5 receptor (Y5R). As a G-protein coupled receptor (GPCR) predominantly expressed in the hypothalamus, the Y5R has emerged as a significant target for the development of anti-obesity therapeutics. This technical guide provides an in-depth overview of the Y5R's role in appetite regulation, focusing on the quantitative aspects of ligand interactions, detailed experimental protocols for studying receptor function, and the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders and the development of novel therapeutic agents targeting the NPY system.

Introduction

The escalating global prevalence of obesity and its associated metabolic comorbidities has intensified the search for effective pharmacological interventions. The central nervous system, particularly the hypothalamus, plays a pivotal role in regulating energy balance by integrating peripheral signals and modulating food intake and energy expenditure. Neuropeptide Y (NPY) is a key neurotransmitter in this regulatory network, and its orexigenic (appetite-stimulating) effects are primarily mediated by the Y1 and Y5 receptors.[1] The Neuropeptide Y5 receptor (Y5R) is a 456-amino-acid protein that couples to inhibitory G-proteins (Gαi/o) and is highly expressed in hypothalamic nuclei, such as the paraventricular nucleus (PVN), which are critical for the control of feeding behavior.[2] Activation of the Y5R by NPY leads to a cascade of intracellular events that ultimately promote food intake. Consequently, Y5R antagonists have been extensively investigated as potential anti-obesity drugs.

This guide will delve into the technical details of Y5R pharmacology, providing a compilation of quantitative data on various ligands, step-by-step experimental protocols for key in vitro and in vivo assays, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data on NPY5R Ligand Interactions

The affinity and potency of various ligands for the NPY5R are critical parameters in drug discovery and pharmacological research. The following tables summarize key quantitative data for selected NPY5R antagonists.

Table 1: Binding Affinities (Ki) of Antagonists for the Neuropeptide Y5 Receptor

| Compound | Species | Ki (nM) | Radioligand | Cell/Tissue Type | Reference |

| CGP 71683A | Rat | 1.3 | [125I]PYY | Recombinant HEK293 cells | [3] |

| Rat | 1.4 | [125I]Peptide YY | Rat brain homogenates | [4] | |

| L-152,804 | Human | 26 | [125I]PYY | Recombinant CHO cells | [5] |

| Rat | 31 | [125I]PYY | Recombinant CHO cells | [5] | |

| FR-226928 | Human | 10 | Not Specified | Not Specified | [6] |

| S-2367 | Not Specified | High Affinity | Radio-ligand binding assay | Not Specified | [7] |

| S-234462 | Not Specified | High Affinity | Radio-ligand binding assay | Not Specified | [7] |

Table 2: In Vitro Potency (IC50) of Antagonists at the Neuropeptide Y5 Receptor

| Compound | Species | IC50 (nM) | Assay Type | Cell Type | Reference |

| S 25585 | Not Specified | 5.4 | NPY Y5 receptor binding | Not Specified | |

| CGP 71683A | Rat | 1.4 | [125I]PYY Binding | Cloned rat Y5 receptors | |

| Human | 2.9 | [125I]PYY Binding | Cloned human Y5 receptors | [5] | |

| L-152,804 | Human | 210 | NPY-induced Ca2+ increase | Cells expressing human Y5R | [5] |

| FR-226928 | Human | 10 | Binding studies | Not Specified | [6] |

Table 3: In Vivo Efficacy of NPY5R Antagonists on Food Intake and Body Weight

| Compound | Animal Model | Dose | Route of Administration | Effect on Food Intake | Effect on Body Weight | Reference |

| CGP 71683A | Satiated lean rats | 10 mg/kg | Intraperitoneal | 50% inhibition of NPY-induced food intake | Not Specified | [5] |

| Obese Zucker fa/fa rats | 15 nmol/kg | Intracerebroventricular | Blockade of NPY-induced increase | Dose-dependent decrease | [4] | |

| MK-0557 | Overweight/Obese Humans | 1 mg/day | Oral | Not Specified | Modest, but not clinically meaningful, weight loss | [2][8] |

| Overweight/Obese Humans | 1 mg/day | Oral | Not Specified | +1.5 kg regain (vs. +3.1 kg for placebo) after VLCD | [1][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize NPY5R ligands and their effects on appetite regulation.

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for the NPY5R by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

3.1.1. Membrane Preparation from Hypothalamus

-

Euthanize rodents and rapidly dissect the hypothalamus on ice.

-

Homogenize the tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[10]

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[10]

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.[10]

-

Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant, aliquot, and store at -80°C.[10]

-

Determine the protein concentration using a standard method such as the BCA assay.

3.1.2. Binding Assay Protocol

-

Thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[10]

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

150 µL of membrane preparation (50-120 µg protein for tissue).[10]

-

50 µL of competing unlabeled ligand (at various concentrations) or buffer (for total binding).

-

50 µL of radioligand (e.g., [125I]PYY) solution in buffer.

-

-

To determine non-specific binding, add a high concentration of unlabeled NPY (e.g., 1 µM) in place of the competing ligand.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]

-

Terminate the binding by rapid vacuum filtration onto PEI-presoaked glass fiber filters (e.g., GF/C) using a cell harvester.[10]

-

Wash the filters four times with ice-cold wash buffer.[10]

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of Gαi-coupled receptors like Y5R.

3.2.1. Cell Culture and Preparation

-

Culture cells expressing the NPY5R (e.g., CHO or HEK293 cells) in appropriate media.[11][12][13][14][15]

-

Seed the cells into a 96-well plate and allow them to adhere and grow to near confluency.

3.2.2. cAMP Measurement

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compound (agonist or antagonist) at various concentrations to the wells.

-

For antagonist testing, pre-incubate with the antagonist before adding a known Y5R agonist (e.g., NPY).

-

Stimulate adenylyl cyclase with forskolin (B1673556) to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or TR-FRET based).

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentrations upon receptor activation, typically in cells co-expressing the Y5R and a promiscuous G-protein like Gαq or a chimeric G-protein that couples to the phospholipase C pathway.[11]

3.3.1. Cell Preparation and Dye Loading

-

Seed cells (e.g., HEK293) co-expressing the NPY5R and a suitable G-protein in a 96-well black-wall, clear-bottom plate.[11]

-

Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for approximately one hour at 37°C.

-

Wash the cells to remove excess dye.

3.3.2. Fluorescence Measurement

-

Use a fluorescence plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), to measure intracellular calcium.

-

Establish a baseline fluorescence reading for each well.

-

Add the test compound (agonist or antagonist) to the wells using the instrument's integrated fluidics.

-

For antagonist testing, pre-incubate with the antagonist before adding a Y5R agonist.

-

Monitor the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the EC50 or IC50 values.

In Vivo Food Intake Study in Rodents

This protocol outlines a typical experiment to assess the effect of a Y5R antagonist on food intake in rodents.[16][17][18]

3.4.1. Animal Acclimation and Housing

-

House rodents (e.g., rats or mice) individually in cages equipped with automated food intake monitoring systems.[16]

-

Allow the animals to acclimate to the housing conditions and diet for at least one week.

3.4.2. Experimental Procedure

-

For studies on fasting-induced feeding, fast the animals for a predetermined period (e.g., 18-24 hours) with free access to water.[16][17]

-

Administer the test compound (Y5R antagonist) or vehicle via the desired route (e.g., intraperitoneal, oral, or intracerebroventricular).

-

Immediately after administration, provide the animals with pre-weighed food.

-

Monitor and record food intake continuously using the automated system or by manually weighing the food at specific time points (e.g., 1, 2, 4, 6, and 24 hours).[16][17]

-

Analyze the data to compare food intake between the treatment and vehicle control groups.

Visualizing NPY5R Signaling and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the NPY5R signaling pathway, a typical experimental workflow for ligand screening, and the logical relationship of the Y5R in appetite regulation.

Caption: NPY5R Signaling Pathway.

Caption: Experimental Workflow for NPY5R Ligand Screening.

Caption: Logical Relationship of NPY5R in Appetite Regulation.

Conclusion

The Neuropeptide Y5 receptor remains a compelling target in the quest for effective anti-obesity therapies. Its strategic location in the hypothalamus and its integral role in mediating the potent orexigenic effects of NPY underscore its significance in the regulation of appetite and energy homeostasis. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and systemic mechanisms. A thorough understanding of the pharmacology and signaling of the Y5R, facilitated by the methodologies outlined herein, is paramount for the successful design and development of novel ligands with therapeutic potential. While clinical trials with Y5R antagonists have yielded modest results to date, the intricate nature of appetite regulation suggests that combination therapies or the development of ligands with novel mechanisms of action may hold the key to unlocking the full therapeutic potential of targeting the NPY5R. Continued research in this area is crucial for advancing our understanding of metabolic control and for developing innovative treatments for obesity and related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ispub.com [ispub.com]

- 6. | BioWorld [bioworld.com]

- 7. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. db.cngb.org [db.cngb.org]

- 12. gencefebio.com [gencefebio.com]

- 13. CHO versus HEK293: Which cell line is right for my protein expression - Eppendorf Österreich [eppendorf.com]

- 14. HEK293 cells versus CHO cells #separator_sa #site_title [evitria.com]

- 15. CHO vs. HEK293 Cells for Protein Expression [synapse.patsnap.com]

- 16. content-assets.jci.org [content-assets.jci.org]

- 17. Food intake behavior protocol [protocols.io]

- 18. Protocol for Measuring Compulsive-like Feeding Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Neuropeptide Y5 Receptor Ligands in the Regulation of Food Intake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a potent orexigenic peptide in the central nervous system, plays a crucial role in the regulation of energy balance. Its effects on food intake are mediated by a family of G-protein coupled receptors, with the Neuropeptide Y5 receptor (NPY5R) being a key player in appetite stimulation. This technical guide provides an in-depth overview of the effect of NPY5R ligands on food intake, summarizing quantitative data from key studies, detailing experimental protocols, and illustrating the core signaling pathways and experimental workflows.

NPY5R Signaling Pathway

Activation of the Neuropeptide Y5 receptor by its endogenous ligand, Neuropeptide Y, initiates a cascade of intracellular signaling events. As a G-protein coupled receptor, NPY5R primarily couples to inhibitory G-proteins (Gi/o). This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA).

Furthermore, NPY5R activation has been shown to modulate other significant signaling pathways. These include the activation of the extracellular signal-regulated kinase (ERK)1/2 pathway and the RhoA pathway, which is involved in cytoskeleton remodeling.[2][3] The stimulation of these pathways is thought to contribute to the diverse physiological effects of NPY5R activation beyond food intake, including cellular growth and motility.[2][3][4]

Quantitative Data on the Effect of NPY5R Ligands on Food Intake

The following tables summarize the quantitative effects of NPY5R ligands on food intake from key preclinical studies. The data is primarily focused on the NPY5R antagonist CGP 71683A.

Table 1: Effect of NPY5R Antagonist CGP 71683A on NPY-Induced Food Intake in Satiated Rats

| Treatment Group | Dose | Route of Administration | Food Intake (g) over 4 hours (Mean ± SEM) | % Inhibition of NPY Response |

| Vehicle + Vehicle | - | i.c.v. + i.p. | 0.5 ± 0.2 | - |

| NPY + Vehicle | 5 µg | i.c.v. + i.p. | 6.8 ± 0.8 | - |

| NPY + CGP 71683A | 5 µg + 3 mg/kg | i.c.v. + i.p. | 4.2 ± 0.6 | 42% |

| NPY + CGP 71683A | 5 µg + 10 mg/kg | i.c.v. + i.p. | 3.5 ± 0.5 | 52% |

| NPY + CGP 71683A | 5 µg + 30 mg/kg | i.c.v. + i.p. | 2.8 ± 0.4 | 63% |

| p < 0.05 compared to NPY + Vehicle. Data extracted from Criscione et al., 1998.[5] |

Table 2: Effect of NPY5R Antagonist CGP 71683A on Food Intake in 24-Hour Fasted Rats

| Treatment Group | Dose | Route of Administration | Cumulative Food Intake (g) at 4 hours (Mean ± SEM) |

| Vehicle | - | i.p. | 10.2 ± 0.7 |

| CGP 71683A | 10 mg/kg | i.p. | 7.8 ± 0.6 |

| CGP 71683A | 30 mg/kg | i.p. | 6.1 ± 0.5 |

| CGP 71683A | 100 mg/kg | i.p. | 3.2 ± 0.4 |

| p < 0.05 compared to Vehicle. Data extracted from Criscione et al., 1998.[5] |

Table 3: Effect of NPY5R Antagonist CGP 71683A on Nocturnal Food Intake in Free-Feeding Rats

| Treatment Group | Dose | Route of Administration | Cumulative Food Intake (g) at 4 hours (Mean ± SEM) |

| Vehicle | - | i.p. | 7.5 ± 0.5 |

| CGP 71683A | 1 mg/kg | i.p. | 6.9 ± 0.4 |

| CGP 71683A | 3 mg/kg | i.p. | 5.8 ± 0.3 |

| CGP 71683A | 10 mg/kg | i.p. | 4.5 ± 0.4 |

| *p < 0.05 compared to Vehicle. Data extracted from Kask et al., 1998.[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative experimental protocols for studying the effects of NPY5R ligands on food intake in rodents.

Protocol 1: Evaluation of an NPY5R Antagonist on NPY-Induced Feeding

-

Animal Model: Male Wistar rats (250-300g).

-

Housing: Individually housed in a temperature-controlled room (22 ± 1°C) with a 12-hour light/dark cycle. Animals have ad libitum access to standard chow and water, unless otherwise specified.

-

Surgical Procedure (Intracerebroventricular Cannulation):

-

Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Implant a permanent guide cannula into the lateral cerebral ventricle.

-

Allow a recovery period of at least one week post-surgery.

-

-

Experimental Procedure:

-

Habituate animals to the experimental conditions and handling for several days prior to the experiment.

-

On the day of the experiment, administer the NPY5R antagonist (e.g., CGP 71683A) or vehicle via intraperitoneal (i.p.) injection.[5]

-

After a specified pretreatment time (e.g., 30 minutes), administer NPY (e.g., 5 µg in 5 µl of saline) or vehicle via intracerebroventricular (i.c.v.) injection.

-

Immediately after the i.c.v. injection, provide a pre-weighed amount of food.

-

Measure food intake at regular intervals (e.g., 1, 2, and 4 hours) by weighing the remaining food.

-

Protocol 2: Evaluation of an NPY5R Antagonist on Fasting-Induced Feeding

-

Animal Model: Male Sprague-Dawley rats (200-250g).

-

Housing: As described in Protocol 1.

-

Experimental Procedure:

-

Fast animals for a 24-hour period with free access to water.[5]

-

At the end of the fasting period, administer the NPY5R antagonist or vehicle via i.p. injection.

-

Immediately following the injection, provide a pre-weighed amount of food.

-

Measure cumulative food intake at various time points (e.g., 1, 2, 4, 8, and 24 hours).[5]

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the impact of an NPY5R ligand on food intake.

References

- 1. Neuropeptide Y increases food intake in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuropeptide Y Y(5) receptor antagonist CGP71683A: the effects on food intake and anxiety-related behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduced food intake in response to CGP 71683A may be due to mechanisms other than NPY Y5 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Feeding behavior and gene expression of appetite-related neuropeptides in mice lacking for neuropeptide Y Y5 receptor subclass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Food intake in free-feeding and energy-deprived lean rats is mediated by the neuropeptide Y5 receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Neuropeptide Y5 Receptor Ligands in Obesity Research

Abstract: The Neuropeptide Y (NPY) Y5 receptor (Y5R) is a G protein-coupled receptor predominantly expressed in the central nervous system and is strongly implicated in the regulation of energy homeostasis and food intake.[1][2][3] NPY, one of the most potent orexigenic peptides, exerts its effects on appetite stimulation in part through the Y5 receptor, making it a significant target for the development of anti-obesity therapeutics.[1][3] This technical whitepaper provides a comprehensive overview of the role of Y5R ligands in the context of obesity, with a focus on the mechanism of action, preclinical and clinical efficacy of selective antagonists, and detailed experimental protocols relevant to their study. While a specific "Neuropeptide Y5 receptor ligand-1" is not a recognized compound, this guide will utilize data from extensively studied Y5R antagonists to illustrate the therapeutic potential and research landscape of this target.

Introduction: The Neuropeptide Y5 Receptor as a Therapeutic Target

Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that plays a crucial role in regulating food intake and energy balance.[1] The Y5 receptor subtype is considered a prime candidate for mediating the orexigenic effects of NPY.[1][3] Pharmacological and genetic studies have confirmed that the Y1 and Y5 receptors are key mediators of the potent appetite-stimulating actions of NPY.[4] Consequently, the development of selective Y5R antagonists has been a focal point of anti-obesity drug discovery programs.[4][5] These antagonists are designed to block the downstream signaling of the Y5R, thereby mitigating the appetite-stimulating effects of NPY and promoting a negative energy balance.[6]

Mechanism of Action and Signaling Pathways

The Neuropeptide Y5 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[7] Upon binding of NPY, the Y5R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8][9] This inhibition of the cAMP pathway is a key mechanism through which NPY exerts its effects on energy homeostasis. Additionally, Y5R activation has been shown to modulate other signaling pathways, including the extracellular signal-regulated kinase (ERK)1/2 pathway, which is implicated in cell growth and proliferation.[8][10] In some cellular contexts, Y5R stimulation can also lead to the activation of RhoA, a small GTPase involved in cytoskeleton remodeling and cell motility.[11][12]

Signaling Pathway Diagram

Caption: Neuropeptide Y5 Receptor Signaling Pathway.

Preclinical and Clinical Efficacy of Y5R Antagonists

Numerous Y5 receptor antagonists have been developed and evaluated in preclinical models of obesity, with several showing promising efficacy in reducing food intake and body weight.[13] However, the translation of these findings to clinical success has been challenging.

Preclinical Data

In preclinical studies, Y5R antagonists have demonstrated the ability to selectively ameliorate diet-induced obesity (DIO) in rodents.[1] These effects are primarily attributed to a reduction in food intake and an increase in energy expenditure.[14]

Table 1: Summary of Preclinical Efficacy of Y5R Antagonists

| Compound | Animal Model | Key Findings | Reference |

| Velneperit (S-2367) | Diet-Induced Obese (DIO) Mice | Dose-dependently inhibited weight gain, reduced caloric intake and fat accumulation, and improved plasma insulin (B600854) levels. Ineffective in normal diet mice and genetically obese mice. | [15] |

| MK-0557 | Mouse models of obesity | Reduced body weight gain by 40% after 35 days of chronic peripheral administration. | [13] |

| Unnamed Y5 Antagonist | Diet-Induced Obese (DIO) Mice | At 100 mg/kg, produced an 18% decrease in body weight by moderately suppressing food intake and stimulating thermogenesis. | [14] |

Clinical Trial Data

Despite promising preclinical results, the clinical development of Y5R antagonists for obesity has been met with limited success. The magnitude of weight loss observed in human trials has generally not been considered clinically meaningful.[5]

Table 2: Summary of Clinical Trial Data for Y5R Antagonists

| Compound | Phase | Population | Key Findings | Reference |

| MK-0557 | Phase II | 1661 overweight and obese patients | 52-week trial showed a statistically significant but not clinically meaningful weight loss. | [5] |

| Velneperit (S-2367) | Phase II | 1566 obese subjects | Two year-long studies met their primary endpoint of statistically significant reduction in body weight. In one group, 35% of subjects on 800mg/day had ≥5% weight loss vs. 12% on placebo. The drug was well tolerated. | [6] |

Experimental Protocols

Radioligand Binding Assay for Y5 Receptor

This protocol is used to determine the binding affinity of a test compound for the Neuropeptide Y5 receptor.

Materials:

-

Cell membranes from cells expressing the human Y5 receptor.

-

Radioligand (e.g., 125I-PYY).

-

Test compound at various concentrations.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, add cell membranes, radioligand, and either the test compound or vehicle.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Experimental Workflow Diagram

Caption: Radioligand Binding Assay Workflow.

In Vivo Rodent Feeding Study

This protocol is designed to evaluate the effect of a Y5R antagonist on food intake and body weight in a diet-induced obesity model.

Materials:

-

Diet-induced obese mice or rats.

-

Test compound (Y5R antagonist).

-

Vehicle control.

-

High-fat diet.

-

Metabolic cages for monitoring food and water intake.

-

Animal balance.

Procedure:

-

Acclimatize diet-induced obese animals to individual housing in metabolic cages.

-

Record baseline body weight and daily food and water intake for a set period.

-

Randomly assign animals to treatment groups (vehicle or test compound at various doses).

-

Administer the test compound or vehicle daily via the desired route (e.g., oral gavage).

-

Measure body weight and food and water intake daily throughout the study period.

-

At the end of the study, animals may be euthanized for collection of tissues and plasma for further analysis (e.g., body composition, plasma metabolite levels).

-

Analyze the data to determine the effect of the test compound on body weight, food intake, and other metabolic parameters.

Conclusion and Future Directions

The Neuropeptide Y5 receptor remains a compelling target for the development of anti-obesity therapeutics due to its integral role in the regulation of appetite. While first-generation Y5R antagonists have shown modest efficacy in clinical trials, these studies have provided valuable insights into the human NPY-energy homeostatic pathway.[5] Future research may focus on developing next-generation Y5R ligands with improved pharmacokinetic properties or exploring combination therapies that target multiple pathways involved in energy regulation. A deeper understanding of the complex interplay between the Y5R and other signaling systems will be crucial for unlocking the full therapeutic potential of targeting this receptor for the treatment of obesity.

References

- 1. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. ispub.com [ispub.com]

- 4. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuropeptide Y5 receptor antagonism does not induce clinically meaningful weight loss in overweight and obese adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shionogi.com [shionogi.com]

- 7. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]

- 8. [PDF] Neuropeptide Y Y5 Receptor Promotes Cell Growth through Extracellular Signal-Regulated Kinase Signaling and Cyclic AMP Inhibition in a Human Breast Cancer Cell Line | Semantic Scholar [semanticscholar.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A pair-feeding study reveals that a Y5 antagonist causes weight loss in diet-induced obese mice by modulating food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

The Dichotomous Role of Neuropeptide Y5 Receptor Ligands in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide Y (NPY), a 36-amino acid peptide, is one of the most abundant neurotransmitters in the mammalian central nervous system (CNS).[1][2] Its diverse physiological functions are mediated through a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][3] Among these, the Neuropeptide Y5 receptor (NPY5R) has garnered significant attention as a therapeutic target due to its prominent role in regulating energy homeostasis, mood, and neuronal survival. This technical guide provides an in-depth overview of the central nervous system effects of NPY5R ligands, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Data Presentation: Quantitative Analysis of NPY5R Ligand Interactions and Effects

The interaction of various ligands with the NPY5R and their subsequent physiological effects have been quantified in numerous studies. This section summarizes this data in a structured format to facilitate comparison and analysis.

Table 1: Binding Affinities of Selected Ligands for the Neuropeptide Y5 Receptor

| Ligand | Receptor Type | Preparation | Radioligand | IC50 / Ki (nM) | Reference |

| [Leu31,Pro34]PYY | Rat Y5 | HEK293 cells | [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | ~1 | [4] |

| PYY(3-36) | Rat Y5 | HEK293 cells | [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | ~1 | [4] |

| [cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | Rat Y5 | Rat brain homogenates | [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | ~1 | [4] |

| CGP71683A | Rat Y5 | Rat brain homogenates | [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | ~3 | [4] |

| JCF109 | Rat Y5 | Rat brain homogenates | [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP | ~10 | [4] |

| S-2367 | Human Y5 | - | - | High affinity | [5] |

| S-234462 | Human Y5 | - | - | High affinity | [5] |

| BIIE0246 | Human Y2 | - | [125I]NPY | 3.3 | [3] |

| JNJ-5207787 | Human Y2 | - | - | 100 | [3] |

Note: IC50 is the concentration of a ligand that displaces 50% of the radioligand binding, while Ki is the inhibition constant. Lower values indicate higher binding affinity.

Table 2: Clinical Trial Data for the NPY5R Antagonist MK-0557 in Obesity

| Study Parameter | Placebo Group | MK-0557 (1 mg/d) Group | p-value | Reference |

| Number of Randomized Patients | 179 | 180 | - | [6][7] |

| Mean Weight Change from end of VLCD to Week 52 (kg) | +3.1 (95% CI: 2.1, 4.0) | +1.5 (95% CI: 0.5, 2.4) | 0.014 | [6] |

VLCD: Very-Low-Calorie Diet. The study concluded that while statistically significant, the magnitude of the effect on weight regain was small and not clinically meaningful.[6]

Table 3: Preclinical Data for a Selective NPY5R Antagonist in Diet-Induced Obese (DIO) Mice

| Treatment Group | Dose (mg/kg) | Mean Reduction in Caloric Intake (%) | Body Weight Gain Suppression | Reference |

| Y5R Antagonist | 30 | 7.6 | Significant | [8] |

| Y5R Antagonist | 100 | 10.0 | Significant, dose-dependent | [8] |

The study demonstrated that the antiobesity effects were mechanism-based, as the antagonist had no effect in Y5R knockout mice.[8]

Signaling Pathways of the Neuropeptide Y5 Receptor

Activation of the NPY5R, a Gi protein-coupled receptor, initiates a cascade of intracellular signaling events that mediate its physiological effects.[1] The primary pathways include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) and RhoA pathways.

Caption: NPY5R Signaling Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NPY5R ligands and their CNS effects.

Radioligand Binding Assay for NPY5R

Objective: To determine the binding affinity of a ligand for the NPY5R.

Materials:

-

HEK293 cells transfected with the rat Y5 receptor cDNA or rat brain membrane homogenates.[4]

-

Radioligand: [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP.[4]

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and 0.1 mM bacitracin.

-

Test compounds (unlabeled ligands) at various concentrations.

-

GF/C glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes (10-20 µg protein) or brain homogenates with the radioligand (e.g., 50 pM) and varying concentrations of the test compound in the assay buffer.

-

Incubate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethylenimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess the anxiolytic or anxiogenic effects of NPY5R ligands in rodents.

Apparatus:

Procedure:

-

Habituate the animals to the testing room for at least 30 minutes before the test.

-

Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute period.[2]

-

Record the animal's behavior using a video tracking system.

-

Analyze the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Caption: Elevated Plus Maze Experimental Workflow.

Kainate-Induced Excitotoxicity Assay for Neuroprotection

Objective: To evaluate the neuroprotective effects of NPY5R ligands against excitotoxic neuronal death.

Materials:

-

Primary neuronal cultures or organotypic hippocampal slice cultures.

-

Test compound (NPY5R ligand).

-

Cell viability assays (e.g., MTT assay, LDH assay, or fluorescent live/dead staining).

Procedure:

-

Culture neurons or hippocampal slices to the desired maturity.

-

Pre-treat the cultures with the test compound or vehicle for a specified duration.

-

Expose the cultures to a neurotoxic concentration of kainic acid for a defined period (e.g., 24 hours).

-

Wash out the kainic acid and continue the culture in the presence or absence of the test compound.

-

Assess neuronal viability using a chosen method at a specific time point post-insult.

-

Quantify the extent of neuroprotection by comparing the viability of compound-treated cultures to vehicle-treated and untreated controls.

Caption: Kainate-Induced Excitotoxicity Assay Workflow.

Western Blot for ERK1/2 Phosphorylation

Objective: To measure the activation of the ERK1/2 signaling pathway following NPY5R stimulation.

Materials:

-

Cell lysates from cells stimulated with an NPY5R ligand.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Stimulate cells with the NPY5R ligand for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and express the results as the ratio of phosphorylated ERK1/2 to total ERK1/2.

Caption: Western Blot for ERK1/2 Phosphorylation Workflow.

RhoA Activation Assay (Pull-Down)

Objective: To determine if NPY5R activation leads to the activation of the small GTPase RhoA.

Materials:

-

Cell lysates from cells stimulated with an NPY5R ligand.

-

Rhotekin-RBD beads (binds to active, GTP-bound RhoA).[12]

-

Wash buffer and elution buffer.

-

Anti-RhoA antibody for Western blotting.

Procedure:

-

Stimulate cells with the NPY5R ligand for various time points.

-

Lyse the cells and clarify the lysates by centrifugation.

-

Incubate the lysates with Rhotekin-RBD beads to pull down active RhoA-GTP.[12]

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluates by Western blotting using an anti-RhoA antibody.

-

An increase in the amount of pulled-down RhoA indicates its activation.

Caption: RhoA Activation Assay Workflow.

Discussion and Future Directions

The Neuropeptide Y5 receptor presents a complex and multifaceted target within the central nervous system. While its role in the regulation of feeding behavior is well-established, with NPY5R antagonists showing some, albeit modest, efficacy in preclinical and clinical models of obesity, its involvement in anxiety remains an area of active investigation with conflicting reports. The neuroprotective effects of NPY5R activation against excitotoxicity highlight another promising therapeutic avenue.

Future research should focus on developing more selective and potent NPY5R ligands with improved pharmacokinetic properties to better dissect its physiological roles and therapeutic potential. Further investigation into the downstream signaling pathways and their crosstalk will be crucial for understanding the context-dependent effects of NPY5R activation. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this important therapeutic target.

References

- 1. Neuroprotective effect of NPY on kainate neurotoxicity in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 3. Ligands of the Neuropeptide Y Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of a new neuropeptide Y Y5 agonist radioligand: [125I][cPP(1-7), NPY(19-23), Ala31, Aib32, Gln34]hPP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An insurmountable NPY Y5 receptor antagonist exhibits superior anti-obesity effects in high-fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of NPY5R antagonist MK-0557 on weight regain after very-low-calorie diet-induced weight loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kainic Acid-Induced Excitotoxicity Experimental Model: Protective Merits of Natural Products and Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuropeptide Y/Y5 Receptor Pathway Stimulates Neuroblastoma Cell Motility Through RhoA Activation - PMC [pmc.ncbi.nlm.nih.gov]

NPY5R ligand-1 as a potential therapeutic agent

An In-depth Technical Guide on NPY5R Ligands as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Neuropeptide Y (NPY) system, and specifically the NPY5 receptor (NPY5R), represents a significant area of interest for therapeutic intervention across a spectrum of diseases. As a G-protein coupled receptor predominantly expressed in the central nervous system, NPY5R is intricately involved in the regulation of energy homeostasis, making it a prime target for the development of anti-obesity therapeutics.[1][2] Beyond metabolism, emerging evidence implicates NPY5R in the pathophysiology of various cancers, including neuroblastoma and breast cancer, by modulating cell proliferation, survival, and migration.[3][4][5][6] This technical guide provides a comprehensive overview of NPY5R, its signaling pathways, and the therapeutic potential of its ligands. It consolidates quantitative data on key ligands, details essential experimental protocols for their evaluation, and visualizes the underlying molecular and experimental frameworks.

Introduction to the NPY5 Receptor

Neuropeptide Y receptor 5 (NPY5R) is a member of the NPY receptor family, which also includes Y1, Y2, and Y4 receptors in humans.[7][8] These are all Class A G-protein coupled receptors (GPCRs).[7] NPY5R is activated by endogenous peptide ligands, primarily Neuropeptide Y (NPY) and Peptide YY (PYY).[4][7][9] The receptor is highly expressed in the hypothalamus, a key brain region for regulating food intake and energy balance.[1] This localization has driven significant research into NPY5R antagonists for the treatment of obesity.[1][10][11] Additionally, NPY5R expression has been identified in various peripheral tissues and cancer cells, broadening its therapeutic relevance.[4][12]

Mechanism of Action and Signaling Pathways

Upon ligand binding, NPY5R undergoes a conformational change, leading to the activation of intracellular signaling cascades.

G-Protein Coupling and cAMP Inhibition

NPY5R primarily couples to inhibitory G-proteins (Gi/o).[7][13] Activation of Gi/o inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[7][13] This is a canonical pathway for many NPY receptors and contributes to the modulation of neuronal excitability and other cellular functions.[7][14]

MAPK/ERK Pathway Activation

Activation of NPY5R has also been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4][6][13] This pathway is crucial for regulating cell proliferation, differentiation, and survival. The pro-proliferative and pro-survival effects of NPY5R in cancer models are often attributed to the activation of the MAPK/ERK cascade.[6][15]

Crosstalk with Other Signaling Pathways

There is evidence of interplay between NPY5R and other signaling pathways. For instance, in neuroblastoma, brain-derived neurotrophic factor (BDNF) can induce NPY5R expression, and its receptor, TrkB, can transactivate NPY5R, augmenting pro-survival signals.[6] In breast cancer, NPY5R has been suggested to restrict the STAT3 signaling pathway by interacting with IL6.[5] Furthermore, NPY receptors, including Y1R and Y5R, can form heterodimers, leading to transactivation and potentially enhanced or altered downstream signaling.[14]

Figure 1: Simplified NPY5R signaling pathways.

Therapeutic Potential of NPY5R Ligands

The development of NPY5R ligands has primarily focused on antagonists for the treatment of obesity and, more recently, cancer.

Obesity and Metabolic Disorders

The role of NPY in stimulating food intake is well-established, with this effect being mediated in part by Y1R and Y5R.[2][10] This has made NPY5R an attractive target for anti-obesity drugs.[10] Several selective NPY5R antagonists have been developed and evaluated in preclinical and clinical settings.[10][11]

| Ligand (Antagonist) | Model | Key Findings | Reference |

| MK-0557 | Diet-induced obese mice | Reduced body weight gain by 40% after 35 days of chronic administration. | [11] |

| MK-0557 | Overweight/Obese Humans (Phase II/III) | 52-week trial showed a statistically significant but not clinically meaningful weight loss (1.1 kg placebo-subtracted).[16][17] Did not augment weight loss with sibutramine (B127822) or orlistat (B1677487).[18] | [16][17][18] |

| Velneperit (S-2367) | Diet-induced obese mice | Reduced body weight. | [11] |

| Velneperit (S-2367) | Obese Humans (Phase II) | 52-week trial resulted in a 2.8 kg placebo-subtracted weight loss. | [11][17] |

| CGP 71683A | Lean rats | Inhibited NPY-induced food intake by 50% at 10 mg/kg. | [19] |

Despite initial promise in animal models, the clinical efficacy of NPY5R antagonists for obesity has been modest.[10][16] This may be due to the redundant nature of appetite regulation systems in the brain.[19] It is now thought that targeting both Y1 and Y5 receptors might be a more effective strategy for obesity treatment.[10]

Oncology

Emerging research has highlighted a significant role for the NPY system in cancer progression. NPY5R is implicated in promoting cell growth, migration, and resistance to chemotherapy in several cancer types.

-

Neuroblastoma: High NPY release is associated with poor prognosis. The NPY/Y5R pathway promotes neuroblastoma cell survival and chemoresistance, in part through activation of the MAPK pathway.[3][4][6] Y5R expression can be induced by chemotherapy and other stress factors, acting as a pro-survival factor.[3][6]

-

Breast Cancer: NPY5R is expressed in breast cancer cell lines and its stimulation can promote cell growth, migration, and angiogenesis.[4][5][13] Conversely, some studies suggest that NPY5R may act as a tumor suppressor in breast cancer by inhibiting the STAT3 signaling pathway.[5] Hypoxia can increase NPY5R expression, sensitizing cancer cells to NPY stimulation and promoting proliferation and migration.[13][20]

-

Ewing Sarcoma: The NPY/Y5R axis is implicated in tumor-induced bone invasion.[6]

-

Liver Cancer: High Y5R expression has been detected at the invasive edge of liver cancer tissue, and the NPY/Y5R pathway stimulates cancer cell motility.[3]

These findings suggest that NPY5R antagonists could be valuable therapeutic agents in oncology, potentially in combination with standard chemotherapies to overcome resistance.

Drug Development and Preclinical Evaluation Workflow

The identification and characterization of novel NPY5R ligands follow a structured drug discovery pipeline.

Figure 2: General workflow for NPY5R ligand discovery.

Key Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize NPY5R ligands.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for NPY5R.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line recombinantly expressing human NPY5R (e.g., CHO-K1, HEK293).[1] Cells are harvested, homogenized in a buffer containing protease inhibitors, and subjected to differential centrifugation to isolate the membrane fraction.[21]

-

Binding Reaction: In a 96-well plate, cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]-PYY) at a concentration near its Kd.[1]

-